molecular formula C12H19N3 B13012066 N2-cyclopropyl-6-isobutylpyridine-2,3-diamine

N2-cyclopropyl-6-isobutylpyridine-2,3-diamine

Katalognummer: B13012066
Molekulargewicht: 205.30 g/mol
InChI-Schlüssel: DGCGOPQDZQVVNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-cyclopropyl-6-isobutylpyridine-2,3-diamine is a chemical compound with the molecular formula C12H19N3 It is characterized by the presence of a cyclopropyl group, an isobutyl group, and a pyridine ring with two amine groups attached at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-cyclopropyl-6-isobutylpyridine-2,3-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the cyclopropyl and isobutyl groups. The amine groups are then introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and process optimization are crucial for cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

N2-cyclopropyl-6-isobutylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N2-cyclopropyl-6-isobutylpyridine-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N2-cyclopropyl-6-isobutylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N2-cyclopropyl-6-isopropylpyridine-2,3-diamine
  • N2-cyclopropyl-6-tert-butylpyridine-2,3-diamine
  • N2-cyclopropyl-6-methylpyridine-2,3-diamine

Uniqueness

N2-cyclopropyl-6-isobutylpyridine-2,3-diamine is unique due to the presence of the isobutyl group, which imparts specific steric and electronic properties

Eigenschaften

Molekularformel

C12H19N3

Molekulargewicht

205.30 g/mol

IUPAC-Name

2-N-cyclopropyl-6-(2-methylpropyl)pyridine-2,3-diamine

InChI

InChI=1S/C12H19N3/c1-8(2)7-10-5-6-11(13)12(15-10)14-9-3-4-9/h5-6,8-9H,3-4,7,13H2,1-2H3,(H,14,15)

InChI-Schlüssel

DGCGOPQDZQVVNY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC1=NC(=C(C=C1)N)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.